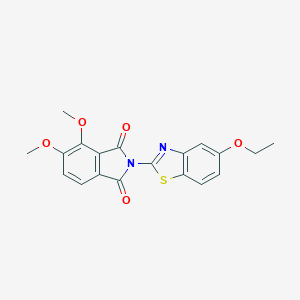

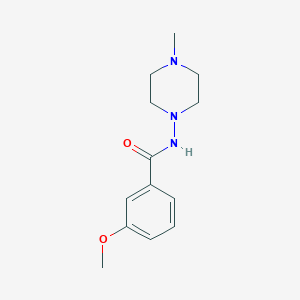

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, commonly known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMMP belongs to the class of benzamide derivatives and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making MMMP a promising candidate for the treatment of type 2 diabetes and related metabolic disorders.

Wirkmechanismus

MMMP exerts its therapeutic effects by inhibiting the activity of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which is a negative regulator of insulin signaling. 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide dephosphorylates the insulin receptor and other key signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, MMMP enhances insulin signaling, leading to improved glucose uptake and utilization by peripheral tissues.

Biochemical and Physiological Effects

MMMP has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, MMMP has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have additional metabolic benefits beyond its effects on glucose homeostasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of MMMP as a research tool is its specificity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which allows for the selective inhibition of this enzyme without affecting other phosphatases. However, one of the limitations of MMMP is its relatively low potency compared to other 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide inhibitors, which may require higher concentrations for effective inhibition.

Zukünftige Richtungen

There are several potential future directions for research on MMMP and related compounds. One area of interest is the optimization of MMMP's potency and selectivity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which may improve its therapeutic potential. Another area of interest is the investigation of MMMP's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the development of MMMP analogs with improved pharmacokinetic properties and oral bioavailability may facilitate its translation into clinical use.

Synthesemethoden

The synthesis of MMMP involves several steps, starting with the reaction of 3-methoxyaniline with 4-methylpiperazine to form 3-methoxy-N-(4-methylpiperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form MMMP. The synthesis of MMMP has been optimized to improve its yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

MMMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and related metabolic disorders. In vitro studies have shown that MMMP is a potent inhibitor of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the beneficial effects of MMMP on glucose homeostasis and insulin sensitivity.

Eigenschaften

CAS-Nummer |

353786-95-5 |

|---|---|

Produktname |

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide |

Molekularformel |

C13H19N3O2 |

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

3-methoxy-N-(4-methylpiperazin-1-yl)benzamide |

InChI |

InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)14-13(17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,14,17) |

InChI-Schlüssel |

QYEDGIZATYLOHT-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |

Kanonische SMILES |

CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)